(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride
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Overview
Description
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and ability to interact with various biological targets .
Preparation Methods
The synthesis of (S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride involves several steps. One common method includes the fluorination of pyrrolidine derivatives using selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI) . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets by forming strong hydrogen bonds and electrostatic interactions . This leads to the modulation of biological pathways and the inhibition of disease-related processes .
Comparison with Similar Compounds
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride is unique due to its specific fluorination pattern, which imparts distinct physicochemical properties compared to other pyrrolidine derivatives. Similar compounds include:
Pyrrolidine-2-one: A lactam derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with potential anticancer and anti-inflammatory properties.
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis.
These compounds share the pyrrolidine core but differ in their functional groups and biological activities, highlighting the versatility and importance of the pyrrolidine scaffold in drug discovery .
Biological Activity
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by two fluorine atoms at the 4-position and a fluoromethyl group at the 2-position of the pyrrolidine ring, contributing to its unique pharmacological properties. The molecular formula is CHClFN, with a molecular weight of approximately 175.58 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied as a modulator of cannabinoid receptors and orexin receptors:
- Cannabinoid Receptors : Preliminary studies suggest that this compound may act as an agonist or antagonist at cannabinoid receptors, which are involved in pain management and anti-inflammatory responses.
- Orexin Receptors : Research indicates that it may function as an antagonist at orexin receptors, potentially influencing sleep regulation and appetite control. This mechanism makes it a candidate for treating obesity and sleep disorders.
Biological Activities
- Pain Management : The modulation of cannabinoid receptors by this compound suggests potential applications in pain relief therapies.
- Anti-inflammatory Effects : Its interaction with cannabinoid pathways may also provide anti-inflammatory benefits.
- Sleep Regulation : By acting on orexin receptors, this compound could help manage sleep disorders.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. The compound's unique structural features enhance its binding affinity to biological targets due to strong hydrogen bonds and electrostatic interactions.
Case Studies
- Binding Affinity Studies : Research has shown that compounds similar to this compound exhibit varying degrees of binding affinity at cannabinoid receptors, indicating the need for further investigation into its specific interactions and mechanisms of action .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of this compound have revealed favorable properties that could enhance drug development processes. The introduction of fluorine atoms may improve metabolic stability and bioavailability compared to non-fluorinated analogs.
Comparative Analysis
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine | Two fluorine atoms at 4-position; fluoromethyl group at 2-position | Potential agonist/antagonist for cannabinoid and orexin receptors |
4-Fluoropiperidine | One fluorine atom on piperidine | Different pharmacological profile |
1-(Fluoromethyl)-pyrrolidine | Fluoromethyl group but lacks difluorination | Less potent against orexin receptors |
3,3-Difluoropiperidine | Two fluorines but different position | Different binding characteristics |
Properties
IUPAC Name |
(2S)-4,4-difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-2-4-1-5(7,8)3-9-4;/h4,9H,1-3H2;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEBIGUTHLUDOJ-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1(F)F)CF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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